2-AMino-6-chloropurine-3',5'-di-O-acetyl-2'-deoxyriboside
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Overview
Description
2-Amino-6-chloropurine-3’,5’-di-O-acetyl-2’-deoxyriboside is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloropurine-3’,5’-di-O-acetyl-2’-deoxyriboside typically involves the acetylation of 2-Amino-6-chloropurine-2’-deoxyriboside. This process can be carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropurine-3’,5’-di-O-acetyl-2’-deoxyriboside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine nucleosides.
Scientific Research Applications
2-Amino-6-chloropurine-3’,5’-di-O-acetyl-2’-deoxyriboside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of nucleoside analog-based therapies.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Another purine nucleoside analog with similar antitumor activity.
2-Amino-6-chloropurine-2’-deoxyriboside: The non-acetylated form of the compound, also used in anticancer research.
Uniqueness
2-Amino-6-chloropurine-3’,5’-di-O-acetyl-2’-deoxyriboside is unique due to its acetylated form, which enhances its stability and bioavailability. This makes it a more effective candidate for therapeutic applications compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C14H18ClN5O6 |
---|---|
Molecular Weight |
387.77 g/mol |
IUPAC Name |
(3-acetyloxy-5-hydroxyoxolan-2-yl)methyl acetate;6-chloro-7H-purin-2-amine |
InChI |
InChI=1S/C9H14O6.C5H4ClN5/c1-5(10)13-4-8-7(14-6(2)11)3-9(12)15-8;6-3-2-4(9-1-8-2)11-5(7)10-3/h7-9,12H,3-4H2,1-2H3;1H,(H3,7,8,9,10,11) |
InChI Key |
BPZBQDCVRWHXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)O)OC(=O)C.C1=NC2=C(N1)C(=NC(=N2)N)Cl |
Origin of Product |
United States |
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